molecular formula C19H15N3O5S B11093433 N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11093433
M. Wt: 397.4 g/mol
InChI Key: JUPJEHJIGSAQRV-MHWRWJLKSA-N
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Description

N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene moiety, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-(3-methylphenyl)acetamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
  • N-(3-methylphenyl)-2-[(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Uniqueness

N-(3-methylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to the specific positioning of the nitro group on the benzylidene moiety, which can influence its reactivity and interaction with biological targets. This structural uniqueness may result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(5E)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H15N3O5S/c1-12-4-2-6-14(8-12)20-17(23)11-21-18(24)16(28-19(21)25)10-13-5-3-7-15(9-13)22(26)27/h2-10H,11H2,1H3,(H,20,23)/b16-10+

InChI Key

JUPJEHJIGSAQRV-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O

Origin of Product

United States

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